Isoleucyl-Proline can be derived from both synthetic and natural sources. It can be synthesized through peptide coupling techniques or produced via fermentation processes using specific bacterial cultures, such as Lactobacillus helveticus, which utilize enzymatic pathways to yield this compound in significant quantities .
This compound falls under the category of bioactive peptides. Bioactive peptides are short sequences of amino acids that exert physiological effects when ingested, often influencing metabolic processes and cellular functions.
Isoleucyl-Proline can be synthesized using various methods, primarily through solid-phase peptide synthesis or solution-phase techniques. The typical approach involves activating the carboxyl group of isoleucine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by its reaction with the amino group of proline .
Isoleucyl-Proline has a molecular formula of . Its structure consists of a linear arrangement of the two amino acids linked by a peptide bond.
Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions within biological systems. It acts as an inhibitor for angiotensin-converting enzyme, which is vital for regulating blood pressure.
The mechanism by which Isoleucyl-Proline exerts its biological effects involves binding to specific receptors or enzymes, notably ACE. This binding inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thus leading to vasodilation and reduced blood pressure . Additionally, it has been observed to induce nitric oxide production in endothelial cells, further contributing to its cardiovascular benefits.
Isoleucyl-Proline has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: